2-(3,4-Dimethylphenyl)acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-9(5-8(7)2)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNUUQKGDVLLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 3,4 Dimethylphenyl Acetohydrazide and Its Derivatives
Strategies for the Synthesis of 2-(3,4-Dimethylphenyl)acetohydrazide
The synthesis of this compound is a straightforward, two-step process that begins with a suitable phenylacetic acid precursor. This method is efficient and relies on well-established chemical reactions, making the target compound readily accessible for further derivatization.
The primary precursor for the synthesis of the target hydrazide is typically an ester of 2-(3,4-dimethylphenyl)acetic acid, such as ethyl or methyl 2-(3,4-dimethylphenyl)acetate. nih.govuni.lu The synthesis of this precursor can be achieved through various standard organic chemistry methods, commonly starting from 3,4-dimethylbenzaldehyde (B1206508) or a related derivative. The elaboration to the phenylacetic acid structure is a key step before proceeding to hydrazide formation.
The conversion of the precursor ester to this compound is accomplished through hydrazinolysis. nih.gov This reaction involves the nucleophilic acyl substitution of the ester's alkoxy group by hydrazine (B178648). Typically, the ester, for instance, ethyl 2-(3,4-dimethylphenyl)acetate, is refluxed with an excess of hydrazine hydrate (B1144303) in a suitable alcoholic solvent, such as ethanol (B145695). nih.govnih.gov The reaction proceeds to completion, and upon cooling and removal of the solvent, the desired acetohydrazide product is often obtained as a solid that can be purified by recrystallization. nih.gov
| Reaction | Reactants | Reagents & Conditions | Product | Reference |
| Hydrazinolysis | Ethyl 2-(3,4-dimethylphenyl)acetate | Hydrazine hydrate, Ethanol, Reflux | This compound | nih.gov |
Functionalization and Derivatization Approaches of the this compound Scaffold
The this compound scaffold is a valuable building block for creating a diverse library of compounds, primarily through reactions involving the terminal -NH2 group of the hydrazide function. These reactions include condensations with various carbonyl compounds and subsequent cyclizations to form novel heterocyclic systems.
The terminal amino group of this compound readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones to form hydrazone derivatives, which are a class of Schiff bases. researchgate.netekb.eg This reaction is typically catalyzed by a small amount of acid and involves the formation of a C=N double bond, with the elimination of a water molecule. researchgate.net
Benzaldehydes: The reaction with substituted or unsubstituted benzaldehydes yields N'-benzylidene-2-(3,4-dimethylphenyl)acetohydrazide derivatives. This transformation is a common method for functionalizing the hydrazide scaffold. nih.gov
Isatin: Isatin possesses two carbonyl groups at the C-2 and C-3 positions. The C-3 keto group is significantly more reactive and undergoes selective condensation with hydrazides. The reaction of this compound with isatin, typically conducted in refluxing ethanol with a catalytic amount of glacial acetic acid, produces N'-(2-oxoindolin-3-ylidene)-2-(3,4-dimethylphenyl)acetohydrazide. nih.govresearchgate.net
Acetylacetone (B45752): As a 1,3-dicarbonyl compound, acetylacetone (pentane-2,4-dione) reacts with the hydrazide to form an intermediate hydrazone. This intermediate is not typically isolated as it serves as the direct precursor for subsequent cyclization to form a pyrazole (B372694) ring. nih.govnih.gov
| Carbonyl Compound | Reaction Type | Product Class | Typical Conditions | Reference |
| Benzaldehyde | Condensation | Hydrazone (Schiff Base) | Acid catalyst (e.g., acetic acid), Ethanol | researchgate.netnih.gov |
| Isatin | Condensation | Hydrazone (Schiff Base) | Glacial acetic acid, Ethanol, Reflux | nih.gov |
| Acetylacetone | Condensation | Hydrazone (Intermediate) | Ethanol, Acetic Acid, Reflux | nih.gov |
The hydrazone derivatives formed from the condensation of this compound are often stable intermediates that can be used to construct more complex heterocyclic structures. Cyclization is a powerful strategy for converting these linear derivatives into five- or six-membered rings with diverse functionalities.
The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, is a classical and efficient method for constructing the pyrazole ring system. chim.itnih.gov The process occurs in a one-pot reaction where the initially formed hydrazone undergoes a spontaneous intramolecular cyclization. nih.gov The nucleophilic attack of the secondary amine of the hydrazide onto the second carbonyl group, followed by dehydration, results in the formation of a stable, aromatic 3,5-dimethylpyrazole (B48361) ring attached to the N-acetyl moiety. nih.govorgsyn.org This cyclocondensation is typically carried out by refluxing the reactants in ethanol with a catalytic amount of acetic acid. nih.gov The resulting product is 1-(2-(3,4-dimethylphenyl)acetyl)-3,5-dimethyl-1H-pyrazole.
| Reactant | Cyclization Type | Heterocyclic Product | Typical Conditions | Reference |
| Acetylacetone | Intramolecular Cyclocondensation | Pyrazole | Ethanol, Acetic Acid, Reflux | nih.govorgsyn.org |
Cyclization Reactions for Novel Heterocyclic System Construction
Synthesis of Pyrazolidine Derivatives
Pyrazolidine and its oxidized form, pyrazole, are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The synthesis of these structures from this compound derivatives often involves condensation and cyclization reactions.
One common approach involves the reaction of an acetohydrazide derivative with β-dicarbonyl compounds or their equivalents. For instance, the reaction of a phthalazine (B143731) derivative of this compound with diethyl malonate can lead to the formation of a pyrazolidine-3,5-dione (B2422599) derivative. fayoum.edu.eg This reaction can proceed through an initial acylation to form an intermediate which then undergoes cyclization. fayoum.edu.eg
Another synthetic route to pyrazole derivatives involves the reaction with acrylonitrile (B1666552). The reaction of a phthalazine acetohydrazide derivative with acrylonitrile in pyridine (B92270) has been reported to yield a 2,3-dihydro-1H-pyrazole derivative. fayoum.edu.eg This reaction proceeds via a Michael addition of the hydrazide to the acrylonitrile, followed by cyclization and tautomerization.
Chalcones (α,β-unsaturated ketones) are also valuable precursors for pyrazoline synthesis. researchgate.netnih.gov The general reaction involves the condensation of a chalcone (B49325) with a hydrazide in the presence of an acid catalyst, such as acetic acid, leading to the formation of a pyrazoline ring. researchgate.net While not specifically detailed for this compound in the provided context, this represents a viable and widely used method for constructing pyrazoline scaffolds from hydrazides.
Table 1: Synthesis of Pyrazolidine/Pyrazole Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Phthalazine acetohydrazide derivative | Diethyl malonate | Pyrazolidine-3,5-dione derivative | fayoum.edu.eg |
| Phthalazine acetohydrazide derivative | Acrylonitrile | 2,3-Dihydro-1H-pyrazole derivative | fayoum.edu.eg |
| Hydrazide (general) | Chalcone | Pyrazoline derivative | researchgate.netnih.gov |
Derivatization to Oxadiazole Moieties
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are often synthesized from hydrazides through cyclization reactions. organic-chemistry.orgnih.gov
A primary method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of 1,2-diacylhydrazines. nih.gov However, direct conversion from acyl hydrazides is also possible. One such method involves the reaction of an acetohydrazide with carbon disulfide in the presence of a base, such as ethanolic potassium hydroxide, followed by treatment with hydrazine hydrate. researchgate.netchem-soc.si This sequence leads to the formation of a triazole-thiol intermediate which can be further manipulated, but variations of this reaction can also lead to oxadiazole rings. For instance, reaction of an acid hydrazide with carbon disulfide can lead to a dithiocarbazinate salt, a versatile intermediate for various heterocycles. researchgate.netresearchgate.net
Another approach is the oxidative cyclization of hydrazones, which are formed by the condensation of hydrazides with aldehydes. journalagent.com The resulting N-acylhydrazones can be cyclized using various oxidizing agents to yield 1,3,4-oxadiazoles. journalagent.com
Furthermore, the reaction of a phthalazine acetohydrazide derivative with acetic acid in the presence of phosphorous oxychloride was attempted to afford a cyclized oxadiazole derivative, although in this specific case, an N-acetylation reaction occurred instead. fayoum.edu.eg This highlights that reaction conditions are critical in directing the outcome of these cyclization reactions.
Table 2: Synthetic Approaches to Oxadiazole Derivatives
| Starting Material | Reagents | Key Intermediate/Product | Reference |
|---|---|---|---|
| Hydrazide | Carbon disulfide, Ethanolic KOH | Potassium dithiocarbazinate salt | researchgate.net |
| Hydrazide | Aldehyde, then Oxidizing Agent | N-Acylhydrazone / 1,3,4-Oxadiazole | journalagent.com |
| Phthalazine acetohydrazide derivative | Acetic acid, Phosphorous oxychloride | N'-acetyl acetohydrazide (in this case) | fayoum.edu.eg |
Ring Closures to Thiazolidinone and Azetidinone Scaffolds
Thiazolidinones and azetidinones are four-membered heterocyclic rings containing sulfur and nitrogen, and just nitrogen, respectively. Their synthesis from this compound typically proceeds through an intermediate Schiff base.
The first step is the condensation of this compound with an appropriate aromatic aldehyde to form the corresponding Schiff base (N-acylhydrazone).
For the synthesis of thiazolidinones , the Schiff base is then reacted with thioglycolic acid (mercaptoacetic acid). nih.govjournalijar.comwisdomlib.org The reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by cyclization with the elimination of a water molecule to form the 4-thiazolidinone (B1220212) ring. journalijar.comnih.gov
For the synthesis of azetidinones (β-lactams), the Schiff base is subjected to a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base, such as triethylamine. derpharmachemica.comrjptonline.orgasianpubs.orgdoi.org The base deprotonates the chloroacetyl chloride to form a ketene (B1206846) in situ, which then undergoes cycloaddition with the imine bond of the Schiff base to construct the four-membered azetidinone ring. derpharmachemica.com
Table 3: Synthesis of Thiazolidinone and Azetidinone Scaffolds
| Scaffold | Intermediate | Reagents for Cyclization | General Product Structure | References |
|---|---|---|---|---|
| Thiazolidinone | Schiff base from this compound | Thioglycolic acid | 2-Aryl-3-(2-(3,4-dimethylphenyl)acetamido)thiazolidin-4-one | nih.govjournalijar.comwisdomlib.orgnih.gov |
| Azetidinone | Schiff base from this compound | Chloroacetyl chloride, Triethylamine | 1-(2-(3,4-dimethylphenyl)acetamido)-3-chloro-4-arylazetidin-2-one | derpharmachemica.comrjptonline.orgasianpubs.orgdoi.org |
Access to Other Heterocyclic Systems (e.g., phthalazinone, pyrimidine (B1678525), benzoxazinone)
The versatility of this compound extends to the synthesis of other important heterocyclic systems.
Phthalazinone derivatives can be synthesized using 4-(3,4-dimethylphenyl)-1(2H)-phthalazinone as a key starting material, which can then be derivatized at the N-2 position with a group that can be converted to an acetohydrazide. longdom.org For example, N-alkylation with ethyl chloroacetate (B1199739) followed by hydrazinolysis yields the corresponding acetohydrazide. nih.govekb.eg This derivative then serves as a precursor for further heterocyclic transformations. fayoum.edu.eg
Pyrimidine derivatives can be synthesized through various condensation reactions. bu.edu.egresearchgate.net A common method involves the reaction of a compound containing an amidine moiety with a 1,3-dicarbonyl compound or its equivalent. bu.edu.eg While a direct synthesis from this compound is not explicitly detailed, its derivatives could potentially be transformed into precursors suitable for pyrimidine ring formation. nih.gov
Benzoxazinone derivatives are typically synthesized from anthranilic acid derivatives. nih.govorganic-chemistry.org The synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones can be achieved through the cyclodehydration of N-acylanthranilic acids. organic-chemistry.org While a direct route from this compound is not immediately apparent, the "2-(3,4-dimethylphenyl)acetyl" moiety could potentially be introduced onto an anthranilic acid backbone to serve as a precursor for such cyclizations.
Table 4: Synthesis of Other Heterocyclic Systems
| Heterocyclic System | General Precursor | Synthetic Strategy | References |
|---|---|---|---|
| Phthalazinone | 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone | N-alkylation with ethyl chloroacetate, then hydrazinolysis | fayoum.edu.eglongdom.orgnih.govekb.eg |
| Pyrimidine | Amidines and 1,3-dicarbonyl compounds | Cyclocondensation | bu.edu.egresearchgate.netnih.gov |
| Benzoxazinone | N-Acylanthranilic acids | Cyclodehydration | nih.govorganic-chemistry.org |
Reactions with Active Methylene (B1212753) Nucleophiles (e.g., malononitrile (B47326), diethyl malonate)
Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are potent nucleophiles. Their reaction with this compound and its derivatives can lead to a variety of open-chain and heterocyclic products.
The reaction of a phthalazine acetohydrazide derivative with diethyl malonate has been shown to yield an isolable ethyl 3-(2-(2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetyl)hydrazineyl)-3-oxopropanoate upon refluxing in dioxane. fayoum.edu.eg This intermediate can then be cyclized to a pyrazolidine-3,5-dione derivative under more forcing conditions. fayoum.edu.eg
Reactions with malononitrile are also a common route to synthesize various nitrogen-containing heterocycles. derpharmachemica.com The reaction of a hydrazide with malononitrile can lead to the formation of aminopyrazole derivatives. The initial step is likely a condensation reaction between the hydrazide and one of the nitrile groups, or an addition to the nitrile, followed by cyclization.
Table 5: Reactions with Active Methylene Nucleophiles
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Diethyl malonate | Reflux in dioxane | Acyclic intermediate, then pyrazolidine-3,5-dione | fayoum.edu.eg |
| Malononitrile | Varies | Potential for aminopyrazole derivatives | derpharmachemica.com |
Reactivity with Anhydrides (e.g., maleic anhydride)
Acid anhydrides are excellent acylating agents. Their reaction with this compound can lead to the formation of diacylhydrazines or cyclized products.
The reaction of a phthalazine acetohydrazide derivative with maleic anhydride (B1165640) in refluxing ethanol has been reported to yield the acyclic product, [4-(2-(2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetyl)hydrazineyl)-4-oxobut-2-enoic acid. fayoum.edu.eg This demonstrates the acylation of the terminal nitrogen of the hydrazide moiety. Depending on the reaction conditions and the specific anhydride used, subsequent cyclization to form pyridazinone or other heterocyclic rings is often possible.
Table 6: Reaction with Maleic Anhydride
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Maleic anhydride | Reflux in ethanol | Acyclic acylated hydrazide | fayoum.edu.eg |
Addition Reactions with Nitriles (e.g., acrylonitrile)
Nitriles with an adjacent electron-withdrawing group, such as acrylonitrile, can undergo nucleophilic addition reactions with hydrazides.
As mentioned in section 2.2.2.2, the reaction of a phthalazine acetohydrazide derivative with acrylonitrile in pyridine leads to the formation of a 2,3-dihydro-1H-pyrazole derivative. fayoum.edu.eg This transformation is an example of a Michael addition followed by an intramolecular cyclization. This reaction showcases the utility of this compound derivatives in constructing five-membered heterocyclic rings through addition-cyclization sequences.
Table 7: Addition Reaction with Acrylonitrile
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acrylonitrile | Pyridine | 2,3-Dihydro-1H-pyrazole derivative | fayoum.edu.eg |
Mechanochemical and Vapour-Mediated Synthetic Methods
In the pursuit of sustainable chemical synthesis, mechanochemical and vapour-mediated methods have emerged as powerful, environmentally benign alternatives to conventional solution-based reactions. These solvent-free techniques are particularly relevant for the synthesis of hydrazone derivatives from this compound, offering advantages such as reduced waste, lower energy consumption, and often, improved reaction rates and yields. mdpi.com Hydrazones are typically formed through the condensation reaction of a hydrazide with an aldehyde or a ketone. mdpi.com
Mechanosynthesis, or mechanochemistry, involves inducing chemical reactions by the direct application of mechanical force, such as grinding, milling, or shearing. mdpi.comresearchgate.net This approach can be performed via neat grinding (NG) of the solid reactants or through liquid-assisted grinding (LAG), where a catalytic amount of liquid is added to enhance the reaction rate. internationaljournalcorner.comresearchgate.net Research has demonstrated that a wide array of hydrazones can be synthesized in quantitative yields by milling hydrazides or hydrazines with various aldehydes in a planetary ball mill. mdpi.comnih.gov For instance, the synthesis of hydrazone derivatives has been successfully carried out with reaction times ranging from 15 minutes to a few hours, achieving yields of 87–98%. mdpi.com
The liquid-assisted grinding (LAG) method has also proven effective for synthesizing Schiff bases and their metal complexes. internationaljournalcorner.comresearchgate.netrsc.org The addition of a few drops of a solvent like dimethylformamide (DMF) to the solid reactants during grinding can facilitate the reaction, leading to the quantitative formation of the desired product in as little as 30 minutes. researchgate.net
| Reactant 1 | Reactant 2 | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Various Hydrazides/Hydrazines | Phenolic & Furanyl Aldehydes | Planetary Ball Mill | Up to 180 min | Quantitative | mdpi.comnih.gov |
| 2-Hydroxy-1-naphthaldehyde | 1,2-Phenylenediamine | Liquid-Assisted Grinding (DMF) | 30 min | Quantitative | researchgate.net |
| 2-Hydroxybenzohydrazide | Aromatic Aldehydes | Manual Grinding (Ethanol) | 5 min | High | orientjchem.org |
Vapour-mediated synthesis represents another innovative solid-state method, particularly useful for the post-synthetic modification of crystalline derivatives. rsc.orgnih.govrsc.org This technique involves exposing a solid reactant to the vapour of a second, volatile reactant. nih.gov This approach has been successfully applied to transform crystalline amine-functionalised hydrazones into new hydrazone-Schiff bases. rsc.orgnih.govrsc.orgresearchgate.net In a typical procedure, a crystalline amine-containing hydrazone is placed in a desiccator saturated with the vapour of a volatile aldehyde, such as 3- or 4-pyridinecarbaldehyde. nih.gov The solid-gas reaction proceeds at room temperature, and its progress can be monitored over time using spectroscopic methods. nih.gov This method allows for the formation of new derivatives without the need for solvents or purification steps. rsc.orgnih.gov
| Solid Reactant | Vapour Reactant | Product | Reference |
|---|---|---|---|
| Crystalline Amine-Functionalised Hydrazone (4a) | 3-Pyridinecarbaldehyde | Hydrazone-Schiff Base (4a-3py) | rsc.orgnih.gov |
| Crystalline Amine-Functionalised Hydrazone (4b) | 4-Pyridinecarbaldehyde | Hydrazone-Schiff Base (4b-4py) | rsc.orgnih.gov |
Advanced Spectroscopic and Structural Elucidation of 2 3,4 Dimethylphenyl Acetohydrazide Derivatives
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.
For acetohydrazide derivatives, IR spectra provide clear evidence for key functional groups. The IR spectrum of a typical acetohydrazide shows characteristic absorption bands for the N-H, C=O (amide), and aromatic C-H bonds. nih.gov In related hydrazide structures, absorption bands in the region of 3200-3400 cm⁻¹ are assigned to the stretching vibrations of the N-H and NH₂ groups of the hydrazide moiety. nih.gov The strong absorption band typically observed between 1660-1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the hydrazide group. nih.gov Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring are found in the 1400-1600 cm⁻¹ region. scielo.br
Table 1: Typical Infrared Absorption Bands for Acetohydrazide Derivatives
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H / NH₂ | Stretching | 3200 - 3400 | nih.gov |
| Aromatic C-H | Stretching | > 3000 | scielo.br |
| Carbonyl (C=O) | Stretching | 1660 - 1710 | nih.gov |
| Aromatic C=C | Stretching | 1400 - 1600 | scielo.br |
| C-O | Stretching | 1080 - 1155 | scielo.br |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
In the ¹H NMR spectrum of 2-(3,4-Dimethylphenyl)acetohydrazide, distinct signals corresponding to each type of proton are expected. The aromatic protons on the disubstituted benzene (B151609) ring would typically appear as a set of multiplets or distinct signals in the downfield region of 6.8-7.5 ppm. The two methyl groups (CH₃) attached to the aromatic ring would each produce a sharp singlet at approximately 2.2-2.3 ppm. scielo.br The methylene (B1212753) protons (CH₂) adjacent to the aromatic ring and the carbonyl group are expected to resonate as a singlet around 3.5-4.3 ppm. nih.gov The protons of the hydrazide group (NH and NH₂) are often observed as broad singlets that are exchangeable with D₂O; the NH proton typically appears further downfield (around 8.0-9.5 ppm) compared to the NH₂ protons. nih.gov
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of 165-175 ppm. orgchemres.org The aromatic carbons show signals between 115 and 140 ppm, with the carbons attached to the methyl groups appearing at the higher end of this range. The methylene carbon signal is expected around 40-45 ppm, while the methyl carbons would be found in the upfield region, typically between 15-25 ppm. orgchemres.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| Aromatic | ¹H | 6.8 - 7.5 | Multiplet | nih.govresearchgate.net |
| -NH- | ¹H | 8.0 - 9.5 | Broad Singlet | nih.gov |
| -NH₂ | ¹H | ~4.0 - 5.0 | Broad Singlet | nih.gov |
| -CH₂- | ¹H | 3.5 - 4.3 | Singlet | nih.gov |
| Ar-CH₃ | ¹H | 2.2 - 2.3 | Singlet | scielo.br |
| C=O | ¹³C | 165 - 175 | - | orgchemres.org |
| Aromatic | ¹³C | 115 - 140 | - | orgchemres.org |
| -CH₂- | ¹³C | 40 - 45 | - | orgchemres.org |
| Ar-CH₃ | ¹³C | 15 - 25 | - | orgchemres.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org
For this compound, the molecular formula is C₁₀H₁₄N₂O. This corresponds to a calculated molecular weight of approximately 178.23 g/mol . chemscene.com In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
The fragmentation of hydrazides in the mass spectrometer can proceed through several pathways. nih.gov Common fragmentation patterns include the cleavage of the N-N bond and the C-C bond alpha to the carbonyl group. wikipedia.org A characteristic fragmentation for phenylacetohydrazide derivatives involves the loss of the hydrazide moiety and the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation. For this compound, a significant fragment ion would be expected at m/z 119, corresponding to the dimethylbenzyl cation [C₉H₁₁]⁺, formed by cleavage of the bond between the methylene group and the carbonyl carbon. Other fragments may arise from the loss of small molecules like H₂O, CO, or N₂H₃. nih.govresearchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the calculated theoretical percentages based on the proposed molecular formula to verify its elemental composition and purity.
For this compound with the molecular formula C₁₀H₁₄N₂O, the theoretical elemental composition can be calculated from its molecular weight (178.23 g/mol ). The comparison of these calculated values with experimentally determined values for synthesized derivatives provides strong evidence for the compound's identity. rsc.org For a pure sample, the found percentages should agree closely with the calculated values, typically within a ±0.4% margin. nih.gov
Table 3: Elemental Composition of this compound (C₁₀H₁₄N₂O)
| Element | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Theoretical % |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 10 | 120.10 | 67.40% |
| Hydrogen (H) | 1.01 | 14 | 14.14 | 7.93% |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 15.72% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 8.98% |
| Total | 178.26 | 100.00% |
X-ray Crystallography for Three-Dimensional Structure Determination
Single-Crystal X-ray Diffraction Measurements
In a single-crystal X-ray diffraction experiment, a well-ordered crystal is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis yields precise unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group. eurjchem.com For the analogous compound 2-(4-Methylphenyl)acetohydrazide, the crystal structure was determined to be monoclinic with the space group P2₁/c. nih.gov A derivative containing the 3,4-dimethylphenyl moiety was found to crystallize in the triclinic system with space group P1. researchgate.net
Table 4: Crystallographic Data for the Analogous Compound 2-(4-Methylphenyl)acetohydrazide
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.4261 (16) |
| b (Å) | 6.2618 (7) |
| c (Å) | 9.2073 (10) |
| β (°) | 106.651 (12) |
| Volume (ų) | 852.09 (16) |
| Z | 4 |
Data obtained from a closely related structure and may differ for the title compound. nih.gov
Analysis of Molecular Conformation and Geometry
The crystallographic data allows for a detailed analysis of the molecule's conformation. In related phenylacetohydrazide structures, a key feature is the dihedral angle between the plane of the benzene ring and the plane of the acetohydrazide group. For 2-(4-Methylphenyl)acetohydrazide, this angle is 88.2(7)°, indicating that the two planar moieties are nearly perpendicular to each other. nih.gov This twisted conformation is a common feature in such flexible molecules. nih.gov
Intermolecular Interactions and Supramolecular Assembly in the Solid State
Hydrogen bonds are the most significant directional forces in the crystal packing of hydrazide derivatives. The hydrazide moiety (-C(=O)NHNH2) contains excellent hydrogen bond donors (N-H groups) and a primary acceptor (the carbonyl oxygen atom), leading to the formation of robust and predictable hydrogen-bonding patterns.
In closely related structures, such as 2-(4-Methylphenyl)acetohydrazide, molecules are linked by intermolecular N—H···O hydrogen bonds, creating infinite ribbons that extend along a crystallographic axis. nih.gov Similarly, in the crystal structure of 2-(3,4-Dimethylanilino)acetohydrazide, a compound with a related structural backbone, intermolecular N—H···O hydrogen bonding is a dominant feature, resulting in the formation of an infinite two-dimensional polymeric network. researchgate.net These networks are often characterized by specific graph-set motifs, such as R²₂(8) or R²₂(10) rings, where molecules form centrosymmetric dimers through pairs of N—H···O interactions.
The key hydrogen bonding interactions observed in analogous acetohydrazide structures are summarized below:
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation |
| N(1)-H(1A) | H(1A) | O(1) | 0.86 | 2.15 | 3.003 | 170 | x, y, z-1 |
| N(1)-H(1B) | H(1B) | O(1) | 0.86 | 2.21 | 3.034 | 160 | -x+1, -y+1, -z+1 |
| N(3)-H(3) | H(3) | O(1) | 0.86 | 2.08 | 2.930 | 175 | x+1, y, z |
| Note: Data presented is representative of typical interactions found in related hydrazide crystal structures and is for illustrative purposes. |
While strong hydrogen bonds form the primary framework, weaker non-covalent interactions provide additional stabilization and dictate the finer details of the three-dimensional architecture.
C-H···O and C-H···N Interactions: In many acetohydrazide derivatives, C-H bonds from the phenyl ring or the methylene bridge act as weak hydrogen bond donors, interacting with carbonyl oxygen atoms or nitrogen atoms of adjacent molecules. For instance, in 2-(4-Methylphenyl)acetohydrazide, weak C—H···O interactions contribute to the linking of molecules into ribbons. nih.gov The structure of 2-(3,4-Dimethylanilino)acetohydrazide also features intermolecular C—H···N interactions, which help to stabilize the 2D network formed by the stronger N-H···O bonds. researchgate.net
π-π Stacking: The presence of the 3,4-dimethylphenyl ring allows for potential π-π stacking interactions. These interactions occur when aromatic rings pack in a parallel or near-parallel fashion, contributing to crystal cohesion through electrostatic and dispersion forces. The specific geometry (e.g., face-to-face or offset) and inter-planar distance are dependent on the steric and electronic effects of the methyl substituents on the phenyl ring.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where the contribution from the molecule of interest is equal to the contribution from all other molecules.
The Hirshfeld surface is typically mapped with properties like dₙₒᵣₘ, a normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. White regions represent contacts at approximately the van der Waals distance, and blue regions indicate longer contacts.
For many organic hydrazides, the major contributions to the Hirshfeld surface are from H···H, O···H/H···O, and C···H/H···C contacts. For example, in a related hydrazide derivative, the analysis might reveal the following distribution:
| Contact Type | Contribution (%) |
| H···H | 42.0 |
| C···H / H···C | 29.0 |
| O···H / H···O | 13.0 |
| N···H / H···N | 12.0 |
| Note: This data is from a representative hydrazide structure and illustrates the type of quantitative information obtained from Hirshfeld analysis. |
The sharp spikes in the fingerprint plot for O···H contacts are characteristic of strong, directional hydrogen bonds, while more diffuse regions for H···H and C···H contacts signify numerous weaker van der Waals interactions.
Energy Framework Analysis for Crystal Packing
Energy framework analysis provides a quantitative understanding of the energetic basis of crystal packing. This method involves calculating the accurate intermolecular interaction energies between a central molecule and its neighbors within a defined cluster and representing these energies graphically. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components.
The resulting energy frameworks are visualized as cylinders connecting the centers of mass of interacting molecules, where the cylinder's radius is proportional to the magnitude of the interaction energy. This provides an intuitive 3D map of the crystal's energetic topology.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.govmdpi.com It is widely used to predict the geometry and electronic properties of molecules. kbhgroup.inmdpi.com
The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, representing its most stable conformation. researcher.liferesearchgate.net DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net This analysis confirms the molecule's three-dimensional structure.
The electronic structure defines the distribution of electrons within the molecule. Analysis of the electronic structure provides information on how charge is distributed and identifies regions of high or low electron density, which are crucial for understanding the molecule's reactivity. kbhgroup.in
| Parameter | Description | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | Distances between bonded atoms (e.g., C=O, N-N, C-N). | Data Not Available in Searched Literature |
| Bond Angles (°) | Angles formed by three consecutive bonded atoms (e.g., O=C-N, C-N-N). | Data Not Available in Searched Literature |
| Dihedral Angles (°) | Torsional angles defining the molecule's 3D conformation. | Data Not Available in Searched Literature |
Global reactivity descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to chemical reactions. mdpi.comirjweb.com Other global descriptors calculated from HOMO and LUMO energies include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactivity. nih.govnih.gov
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data Not Available in Searched Literature |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available in Searched Literature |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data Not Available in Searched Literature |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data Not Available in Searched Literature |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data Not Available in Searched Literature |
| Electrophilicity Index (ω) | μ2 / 2η | Data Not Available in Searched Literature |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines intramolecular delocalization, also known as hyperconjugation, by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. materialsciencejournal.orgwisc.edu
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| Example: LP(O) | Example: σ(N-N) | Data Not Available in Searched Literature | Lone Pair to Antibonding Orbital |
| Example: σ(C-H) | Example: σ(C-C) | Data Not Available in Searched Literature | Bonding to Antibonding Orbital |
| Example: π(C-C)ring | Example: π*(C-C)ring | Data Not Available in Searched Literature | π-conjugation in Aromatic Ring |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. ugm.ac.id It is a critical tool in drug discovery and molecular biology for understanding ligand-target interactions. nih.govekb.eg
Docking simulations place the ligand, this compound, into the active site of a target protein and evaluate the feasibility of different binding poses, or "modes." These poses are then scored based on a function that estimates the binding affinity (or binding energy). ugm.ac.id The binding affinity is typically expressed in kcal/mol, with more negative values indicating a stronger and more stable interaction between the ligand and the protein target. chemrxiv.org This scoring allows for the ranking of different ligands or the identification of the most probable binding conformation for a single ligand.
| Protein Target (PDB ID) | Biological Function | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Example: Fungal Succinate (B1194679) Dehydrogenase | Antifungal Target | Data Not Available in Searched Literature |
| Example: Dihydrofolate Reductase (DHFR) | Antimalarial/Antimicrobial Target | Data Not Available in Searched Literature |
| Example: Carbonic Anhydrase | Enzyme Inhibition Target | Data Not Available in Searched Literature |
Analysis of the top-scoring docked poses reveals the specific amino acid residues within the protein's active site that form key interactions with the ligand. nih.govresearchgate.net These interactions are fundamental to the stability of the ligand-protein complex. Common types of interactions identified include:
Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and nonpolar residues of the protein.
Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.
Pi-Pi Stacking: Interactions between aromatic rings.
Identifying these key residues and the nature of their interactions is crucial for understanding the mechanism of binding and for designing more potent and specific molecules. nih.govmdpi.com
| Protein Target | Interacting Amino Acid Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Hypothetical Target A | Example: TYR 123 | Hydrogen Bond | Data Not Available in Searched Literature |
| Hypothetical Target A | Example: LEU 84 | Hydrophobic | Data Not Available in Searched Literature |
| Hypothetical Target A | Example: PHE 150 | Pi-Pi Stacking | Data Not Available in Searched Literature |
Molecular Dynamics Simulations for Dynamic Binding Processes
MD simulations can elucidate the stability of a ligand-protein complex by tracking the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable complex is often characterized by minimal fluctuations in RMSD values, indicating that the ligand has found a favorable binding pose within the active site. researchgate.net Furthermore, these simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding affinity and specificity of a compound. researchgate.net
For instance, in a typical MD simulation of a hydrazone derivative bound to a target protein, the system is solvated in a water box and subjected to energy minimization, followed by a period of heating and equilibration. The production run, often extending for nanoseconds, provides a trajectory of atomic movements that can be analyzed to understand the binding dynamics. thaiscience.info Analysis of this trajectory might reveal that specific amino acid residues in the active site form persistent hydrogen bonds with the hydrazide moiety, while the phenyl ring engages in hydrophobic interactions with nonpolar residues.
Table 1: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation of a Phenylacetohydrazide Derivative
| Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Duration of the production MD simulation. |
| RMSD of Protein Backbone | 1.5 ± 0.3 Å | Indicates a stable protein structure during the simulation. |
| RMSD of Ligand | 0.8 ± 0.2 Å | Suggests the ligand remains stably bound in the active site. |
| Average Number of H-Bonds | 3 | Highlights the importance of hydrogen bonding in complex stability. |
| Key Interacting Residues | Tyr123, Phe256, Arg301 | Identifies the specific amino acids crucial for binding. |
This table is illustrative and based on typical findings for related hydrazide derivatives, as specific data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Studies (for related acetohydrazide derivatives)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the biological activity of a series of compounds with their physicochemical properties, or "descriptors." These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs. While a dedicated QSAR study for this compound has not been reported, numerous studies on related acetohydrazide and hydrazide derivatives have established robust QSAR models. nih.govnih.govmdpi.comimrpress.comimrpress.comderpharmachemica.com
These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. Through statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links a selection of these descriptors to the observed biological activity (e.g., antimicrobial or anticancer).
For example, a QSAR study on a series of benzylidene hydrazides with antimicrobial activity revealed that topological parameters, such as the second-order molecular connectivity index (2χ) and the third-order Kier's alpha shape index (κα3), were significant in describing their activity. nih.govnih.gov This suggests that the shape and branching of the molecule play a crucial role in its interaction with the biological target.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Acetohydrazide Derivatives and Their Significance
| Descriptor Class | Example Descriptor | Significance in Biological Activity |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the electron-accepting ability of the molecule. | |
| Dipole Moment | Influences polar interactions with the target. | |
| Steric | Molar Refractivity (MR) | A measure of the volume and polarizability of the molecule. |
| Kier's Shape Indices (κ) | Describe different aspects of molecular shape. | |
| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the compound, affecting its ability to cross cell membranes. |
| Topological | Molecular Connectivity Indices (χ) | Describe the degree of branching and connectivity in a molecule. |
| Wiener Index | Relates to the overall size and shape of the molecule. |
This table provides examples of descriptors commonly found to be significant in QSAR models of related hydrazide compounds.
A hypothetical QSAR equation for a series of antimicrobial acetohydrazide derivatives might take the following form:
pMIC = c0 + c1(Log P) + c2(MR) + c3(2χ)
Where pMIC is the negative logarithm of the minimum inhibitory concentration, and c0, c1, c2, and c3 are the regression coefficients. The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the Fischer statistic (F-test), which indicate the model's predictive power and robustness. nih.gov
Preclinical Biological Activity and Mechanistic Insights in Vitro and in Silico
Anticancer Activity (in vitro cell line studies)
The potential of hydrazide derivatives as anticancer agents has been noted in various studies, often attributed to their ability to interfere with cellular processes crucial for cancer cell survival and proliferation. nih.govnih.gov However, specific studies detailing the anticancer effects of 2-(3,4-Dimethylphenyl)acetohydrazide are not available. Research on structurally related compounds provides a framework for how this molecule might be investigated.
Cytotoxicity and Antiproliferative Effects against various Cancer Cell Lines
In vitro cytotoxicity assays are fundamental in anticancer drug discovery to determine a compound's ability to kill or inhibit the growth of cancer cells. jksus.org Typically, a panel of cancer cell lines representing different types of cancer is used. For a compound like this compound, this would involve testing against lines such as HT-29 (colon cancer), K-562 (chronic myelogenous leukemia), MDA-MB-435 (melanoma), HCT-15 (colon cancer), T-47D (breast cancer), SNB-19 (glioblastoma), OVCAR-8 (ovarian cancer), NCI-H40, HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). nih.govrsc.orgnih.govuniba.it
While no specific data exists for this compound, studies on other novel hydrazide compounds have shown cytotoxic effects against cell lines like K-562 and MCF-7. nih.govresearchgate.netdoaj.org For instance, certain furoxan derivatives of chromone (B188151) demonstrated antiproliferative activities against HepG2, MCF-7, HCT-116, and K562 cell lines. nih.gov Similarly, Ru(II) complexes with the related compound 3,4-dimethylphenylhydrazine showed a dose-dependent decrease in cell viability against MDA-MB-231 and MIA PaCa-2 cancer cell lines. bg.ac.rs These examples highlight the methodologies that would be applied, though results for this compound are not documented.
Assessment of Growth Inhibition Percentages (PGI) and IC₅₀ Values
The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. altogenlabs.comnih.gov This value is a standard measure of a compound's potency. nih.gov Lower IC₅₀ values indicate greater potency. researchgate.net
For example, studies on other hydrazide derivatives have reported IC₅₀ values against various cancer cell lines. Two new hydrazide compounds with nitro-thiophen and furan (B31954) substituents showed remarkable cytotoxic effects on the K-562 cell line with IC₅₀ values of 0.09 and 0.07 μM after 72 hours of treatment. nih.govresearchgate.net A 4-methylbenzoylhydrazide platinum(II) complex exhibited significant inhibitory effects on MCF-7, HepG-2, and A549 cell lines with IC₅₀ values lower than the standard drug cisplatin. mdpi.com Without experimental data, the IC₅₀ values for this compound against any cancer cell line remain unknown.
Interactive Data Table: IC₅₀ Values of Representative Hydrazide Derivatives (Hypothetical for this compound)
| Cell Line | Cancer Type | IC₅₀ (µM) for Compound X [Ref] | IC₅₀ (µM) for Compound Y [Ref] | IC₅₀ (µM) for this compound |
|---|---|---|---|---|
| MCF-7 | Breast | 7.73 researchgate.net | <15.6 mdpi.com | Data Not Available |
| K-562 | Leukemia | 0.07 nih.gov | --- | Data Not Available |
| A549 | Lung | 25.17 researchgate.net | <20.4 mdpi.com | Data Not Available |
| HepG2 | Liver | 33.79 researchgate.net | <17.4 mdpi.com | Data Not Available |
| HCT-15 | Colon | 3.5 nih.gov | --- | Data Not Available |
Induction of Apoptosis and Modulation of Apoptotic Markers (e.g., caspases, BAX/Bcl-2 ratio)
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. mdpi.com Many chemotherapeutic agents work by inducing apoptosis. nih.gov Key regulators of this process include the Bcl-2 family of proteins (with anti-apoptotic members like Bcl-2 and pro-apoptotic members like BAX) and caspases, which are proteases that execute the cell death program. nih.govresearchgate.net An increase in the BAX/Bcl-2 ratio is a hallmark of apoptosis induction. ijper.org
Research into various hydrazide compounds has shown their ability to induce apoptosis. For example, treatment of K-562 cells with certain hydrazide compounds led to a significant increase in the Bax/Bcl-2 ratio, indicating cell death via apoptosis. nih.govresearchgate.net The activation of caspases, particularly caspase-3 and caspase-9, is another critical indicator. nih.govijper.org However, whether this compound can induce apoptosis or modulate these specific markers has not been reported.
Effects on Cell Cycle Progression
The cell cycle is a series of events that leads to cell division and replication. mdpi.com Cancer is characterized by deregulated cell cycle progression. nih.gov Therefore, compounds that can cause cell cycle arrest at specific phases (e.g., G1, S, or G2/M) are considered potential anticancer agents. mdpi.com
Studies on other classes of compounds, such as certain chromone derivatives, have demonstrated the ability to cause S-phase cell cycle arrest in K-562 cells. nih.gov A 4-methylbenzoylhydrazide platinum(II) complex was found to inhibit cell cycle arrest at the G2 phase in MCF-7 cells. mdpi.com The effect of this compound on the cell cycle progression of any cancer cell line has not been documented in the literature.
Interaction with G4-DNA Structures and Telomere Regulation (e.g., hTERC, hTERT mRNA expression)
Specific DNA secondary structures, such as G-quadruplexes (G4-DNA), found in telomeres and promoter regions of oncogenes, are novel targets for anticancer drugs. Stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality, and suppress oncogene expression. There is no available research indicating that this compound interacts with G4-DNA structures or has any effect on telomere regulation, such as modulating the expression of the telomerase components hTERC or hTERT.
Antimicrobial Activity (in vitro)
Hydrazide derivatives have been investigated for their potential as antimicrobial agents against a range of pathogens. nih.govnih.gov These studies often screen for activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.netmdpi.com
The antimicrobial potential of hydrazides is often linked to the specific substituents on the core structure. nih.gov For instance, some synthesized acetohydrazide derivatives have shown inhibitory activity against bacteria like Staphylococcus aureus and Escherichia coli. researchgate.net Other studies on N'-phenylhydrazides have demonstrated varying degrees of antifungal activity against several strains of Candida albicans. nih.govnih.gov The evaluation of new 1,3-oxazole derivatives from a related precursor showed antimicrobial effects against the C. albicans yeast strain. nih.gov
Despite the recognized antimicrobial potential within this chemical class, specific data on the antibacterial or antifungal activity of this compound, including minimum inhibitory concentration (MIC) values against any microbial strains, are absent from the current scientific literature. ajprd.comsemanticscholar.orgresearchgate.net
Interactive Data Table: Antimicrobial Spectrum of Representative Hydrazide Derivatives (Hypothetical for this compound)
| Microorganism | Type | Activity of Compound X [Ref] | Activity of Compound Y [Ref] | Activity of this compound |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Active researchgate.net | Active nih.gov | Data Not Available |
| Escherichia coli | Gram-negative Bacteria | Active researchgate.net | Inactive nih.gov | Data Not Available |
| Candida albicans | Fungus | Active nih.gov | Active nih.gov | Data Not Available |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Weakly Active nih.gov | --- | Data Not Available |
Antibacterial Spectrum and Efficacy (e.g., against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)
Derivatives of acetohydrazide have been investigated for their potential as antibacterial agents. A study focusing on N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, structural isomers of the target compound, demonstrated a spectrum of activity against both Gram-positive and Gram-negative bacteria. unifi.it These compounds, which feature the dimethylphenoxy moiety, were synthesized and evaluated for their antibacterial efficacy. unifi.it
The investigation revealed that the antibacterial potential of these derivatives is significantly influenced by the nature of the substituent on the benzylidene ring. For instance, the derivative N'-(4-chlorobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide showed notable inhibitory activity against Staphylococcus aureus and Escherichia coli. unifi.it Another derivative, N'-(4-nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide, displayed the most substantial activity against Bacillus subtilis. unifi.it The antibacterial activity is generally attributed to the azomethine group (-N=CH-), which is a common feature in many antimicrobial compounds. unifi.it However, no specific studies detailing the activity of this compound or its close derivatives against Mycobacterium tuberculosis were identified in the reviewed literature.
Table 1: Antibacterial Activity of 2-(2,4-Dimethylphenoxy)acetohydrazide Derivatives Note: Data represents the zone of inhibition in millimeters (mm). The parent compound for these derivatives is an isomer of this compound.
| Compound Derivative | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Reference |
|---|---|---|---|---|
| N'-(4-chlorobenzylidene)-...acetohydrazide | 15.1±0.13 | 16.8±0.15 | 15.5±0.11 | unifi.it |
| N'-(4-nitrobenzylidene)-...acetohydrazide | 18.5±0.11 | 14.2±0.14 | 16.1±0.12 | unifi.it |
| N'-(4-hydroxybenzylidene)-...acetohydrazide | 13.6±0.14 | 12.9±0.16 | 13.8±0.13 | unifi.it |
| Cefixime (Standard) | 25.2±0.19 | 24.3±0.18 | 26.5±0.17 | unifi.it |
Antifungal Efficacy (e.g., against Rhizoctonia solani)
The acetohydrazide scaffold has also been explored for its antifungal properties, particularly against plant pathogenic fungi like Rhizoctonia solani. A recent study detailed the design and synthesis of novel nicotinohydrazide derivatives, which incorporate a hydrazide structure, and evaluated their fungicidal activity. nih.gov Several of these compounds demonstrated potent inhibition of R. solani. nih.gov
Among the synthesized compounds, derivative J15, a 2-chloronicotinohydrazide derivative, showed exceptionally high inhibitory activity against R. solani, with an EC₅₀ value of 0.13 µg/mL. nih.gov This efficacy was found to be superior to that of the commercial fungicide boscalid. The mechanism of this antifungal action is believed to be linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain. nih.gov Other studies have also reported the potential of acylhydrazone derivatives as antifungal agents against R. solani. nih.gov
**Table 2: Antifungal Efficacy of Nicotinohydrazide Derivatives against *Rhizoctonia solani***
| Compound | EC₅₀ (µg/mL) | Reference |
|---|---|---|
| Compound J15 | 0.13 | nih.gov |
| Compound J14 | 0.45 | nih.gov |
| Compound J10 | 0.68 | nih.gov |
| Boscalid (Standard) | 0.29 | nih.gov |
Enzyme Inhibition Studies (in vitro)
The ability of this compound and its analogs to inhibit various enzymes has been a subject of considerable research, suggesting their potential role in modulating key biological pathways.
Succinate Dehydrogenase (SDH) Inhibition
Succinate dehydrogenase (SDH) is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain, making it a prime target for fungicides. rsc.orgmdpi.com The antifungal activity of certain hydrazide derivatives has been directly linked to their ability to inhibit SDH. nih.gov
In a study on nicotinohydrazide derivatives, the most potent antifungal compound, J15, was also found to be a powerful inhibitor of SDH from R. solani. nih.gov It exhibited an IC₅₀ value for SDH inhibition that was 1.8-fold lower than that of the standard SDHI fungicide, boscalid. nih.gov Molecular docking studies suggest that these hydrazide derivatives can effectively bind to the active site of the enzyme, primarily through hydrophobic interactions with key amino acid residues, thereby blocking its function. nih.gov This inhibition leads to an accumulation of reactive oxygen species (ROS) and subsequent cell membrane damage in the fungus. nih.gov
Table 3: Succinate Dehydrogenase (SDH) Inhibition by a Nicotinohydrazide Derivative
| Compound | SDH IC₅₀ (µM) | Reference |
|---|---|---|
| Compound J15 | 0.19 | nih.gov |
| Boscalid (Standard) | 0.35 | nih.gov |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. While the primary class of CA inhibitors consists of sulfonamides, research has expanded to other chemical scaffolds.
Currently, there is a lack of specific research evaluating this compound or its direct phenylacetohydrazide analogs for carbonic anhydrase inhibition. The existing literature on hydrazide-containing CA inhibitors primarily focuses on hybrid molecules, such as hydrazide-sulfonamide hybrids. One study on heterocyclic compounds reported that a carboxylic acid hydrazide derivative demonstrated high potency against the human CA-II isoform with a Kᵢ of 27.2 nM. However, these compounds are structurally distinct from this compound, and further investigation is required to determine if this class of compounds possesses any significant CA inhibitory activity.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for the management of neurodegenerative diseases like Alzheimer's disease. The hydrazide and hydrazone moieties are features found in a number of cholinesterase inhibitors.
Studies on benzohydrazide (B10538) and benzylidene hydrazide derivatives have shown a range of inhibitory activities against both AChE and BChE. For example, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides displayed dual inhibition of both enzymes, with IC₅₀ values ranging from 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. Another study on indene-derived acetohydrazide derivatives also reported potent dual inhibition, with the most active compound showing an IC₅₀ of 13.86 µM for AChE and 48.55 µM for BChE. The inhibitory potential is often influenced by the substituents on the aromatic rings, which affect the binding of the molecule within the active site of the enzymes.
Table 4: Cholinesterase Inhibition by Benzohydrazide and Acetohydrazide Derivatives
| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0 - 106.8 | |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0 - 277.5 | |
| Indene-derived acetohydrazide (Compound SD-30) | AChE | 13.86±0.163 | |
| Indene-derived acetohydrazide (Compound SD-30) | BChE | 48.55±0.136 | |
| 2-Benzoylhydrazine-1-carboxamides | AChE | 44 - 100 | |
| 2-Benzoylhydrazine-1-carboxamides | BChE | >22 |
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Consequently, urease inhibitors are of significant interest for the treatment of associated infections.
Research into phenoxy acetohydrazide derivatives, which are close structural analogs of phenylacetohydrazides, has identified potent urease inhibitors. A study on dichlorophenyl hydrazide derivatives revealed that several compounds exhibited strong inhibitory activity against urease. The activity was found to be highly dependent on the substitution pattern on the phenyl ring. For instance, compounds with hydroxyl and methoxy (B1213986) groups at specific positions showed excellent urease inhibition, with IC₅₀ values as low as 1.71 µM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.25 µM). Molecular docking studies have suggested that these compounds can effectively interact with the nickel ions and key amino acid residues in the active site of the urease enzyme.
Table 5: Urease Inhibition by Dichlorophenoxy Acetohydrazide Derivatives
| Compound Derivative | Urease IC₅₀ (µM) | Reference |
|---|---|---|
| N'-(4-hydroxy-3-methoxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide | 1.71±0.04 | |
| N'-(2-hydroxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide | 2.01±0.02 | |
| N'-(3,4-dihydroxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide | 2.11±0.03 | |
| Thiourea (Standard) | 21.25±0.15 |
Paraoxonase 1 (PON1) Inhibition
No studies were identified that evaluated the inhibitory activity of this compound against the Paraoxonase 1 (PON1) enzyme.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
There is no available research data on the effects of this compound on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibition.
Alpha-Glucosidase Inhibition
The inhibitory potential of this compound against the alpha-glucosidase enzyme has not been reported in published studies.
Receptor Binding and Target Engagement Studies (in vitro)
Radioligand Binding Assays (e.g., Competitive, Saturation, Kinetic)
No radioligand binding assays have been published that characterize the interaction of this compound with any specific receptor.
Protein Binding Affinity (e.g., Human Serum Albumin, HSA)
There are no available studies detailing the protein binding affinity of this compound, specifically its interaction with Human Serum Albumin (HSA).
Due to the absence of specific research on "this compound" for these particular biological targets, it is not possible to generate the requested article with scientifically accurate and detailed findings.
Neuroprotective Mechanisms (observed in related acetohydrazide compounds, e.g., J147)
The neuroprotective mechanisms of acetohydrazide compounds have been extensively studied through the lens of J147. This compound exhibits a multi-faceted approach to protecting neurons from various toxic insults associated with neurodegenerative diseases and aging. alzdiscovery.orgnih.gov
J147's interaction with ATP synthase has profound effects on cellular energy metabolism. salk.edu By partially inhibiting ATP synthase, J147 triggers an increase in intracellular calcium levels. This leads to the sustained activation of the calcium/calmodulin-dependent protein kinase kinase β (CAMKK2). researchgate.net CAMKK2, in turn, activates the AMP-activated protein kinase (AMPK)/mTOR pathway, a well-established signaling cascade involved in regulating cellular energy balance and promoting longevity. researchgate.netalzdiscovery.orgnih.gov
Oxidative stress is a key pathological feature in many neurodegenerative diseases. J147 has demonstrated potent anti-oxidative stress activity in various preclinical models. nih.gov The compound has been shown to protect neuronal cells from toxicities induced by oxidative stress. alzdiscovery.org In studies with aged mice, J147 treatment led to a reduction in markers of oxidative stress, including decreased levels of oxidized fatty acids in the brain. nih.gov Furthermore, in a rat hepatoma cell line, J147 was shown to affect glutathione (B108866) (GSH) content, a crucial endogenous antioxidant, although this effect was observed at high concentrations. nih.gov
Neuroinflammation is another critical component of neurodegeneration. J147 has been shown to possess anti-inflammatory properties. In animal models of Alzheimer's disease, J147 treatment resulted in a reduction of inflammatory markers in the hippocampus. nih.govnih.gov Specifically, it has been shown to decrease levels of proteins such as Iba-1 and 5-lipoxygenase (5-LOX). alzdiscovery.org In a mouse model of diabetic neuropathy, J147 effectively reduced levels of several neuroinflammation markers, including tumor necrosis factor α (TNFα), translocator protein (TSPO), inducible nitric oxide synthase (iNOS), and glial fibrillary acidic protein (GFAP). nih.gov
A key aspect of J147's neuroprotective profile is its ability to promote neuronal health and survival through the induction of neurotrophic factors. nih.govnbinno.com It has been shown to increase the levels of both nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). nih.govnbinno.com BDNF is particularly important for learning, memory, and neuronal plasticity. J147 not only increases BDNF levels but also enhances the expression of BDNF-responsive proteins, further amplifying its neuroprotective and memory-enhancing effects. nih.gov The compound was initially selected for its neurotrophic abilities in assays where it could functionally replace BDNF. nih.gov
Antioxidant Activity Assessment
The antioxidant potential of hydrazide derivatives is commonly evaluated using in vitro assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most frequently used methods for this purpose. nih.govpensoft.netproquest.com In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, leading to a reduction of the radical and a corresponding color change that can be measured spectrophotometrically. pensoft.net
Studies on various acetohydrazide and carbohydrazide (B1668358) derivatives have demonstrated their capacity to scavenge DPPH radicals in a concentration-dependent manner. nih.gov The scavenging ability is often influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-donating groups, such as methoxy or ethoxy groups, on the phenyl ring has been shown to enhance the radical scavenging activity of some hydrazide-containing molecules. nih.gov
Other assays used to assess the antioxidant activity of these compounds include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, nitric oxide (NO) scavenging assays, and hydrogen peroxide (H₂O₂) scavenging assays. nih.govpensoft.net The findings from these studies generally indicate that hydrazide derivatives can act as potent free radical scavengers, with some compounds showing activity comparable or even superior to standard antioxidants like Butylated hydroxyanisole (BHA), Butylated hydroxytoluene (BHT), and Trolox. nih.gov The proposed mechanism for the DPPH radical scavenging activity involves the hydrogen atom transfer (HAT) from the enol form of the hydrazide to the DPPH radical. nih.gov
Table 1: Representative Antioxidant Activity of Acetohydrazide Derivatives in DPPH Scavenging Assay
| Compound Type | Substitution on Phenyl Ring | IC50 (µM) | Reference Antioxidant (IC50 µM) |
| Acetohydrazide Derivative A | 4-methoxy | 25.5 | Ascorbic Acid (20.1) |
| Acetohydrazide Derivative B | 4-ethoxy | 23.8 | BHA (35.2) |
| Acetohydrazide Derivative C | 4-chloro | 45.2 | BHT (40.5) |
| Acetohydrazide Derivative D | Unsubstituted | 52.1 | Trolox (28.7) |
| Note: The data in this table is illustrative and compiled from general findings on various acetohydrazide derivatives to demonstrate their potential antioxidant activity. nih.gov It does not represent specific results for this compound. |
Structure Activity Relationship Sar and Rational Drug Design Principles
Analysis of Structural Modifications on Biological Activity
The biological profile of phenylacetohydrazide derivatives can be significantly altered by modifying three primary regions of the molecule: the phenyl ring, the acetyl linker, and the terminal hydrazide group.
Substitutions on the Phenyl Ring: The nature, position, and size of substituents on the aromatic ring are critical determinants of biological activity. For 2-(3,4-Dimethylphenyl)acetohydrazide, the two methyl groups at the 3- and 4-positions confer specific electronic and steric properties. Methyl groups are electron-donating and increase the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
SAR studies on related hydrazone compounds have demonstrated varied effects of different substituents:
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can enhance activity in certain contexts by increasing electron density in the ring.
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or nitro (-NO₂) groups can modulate the electronic properties and sometimes lead to enhanced potency, as seen in derivatives of 2,4-dihydroxybenzoic acid hydrazide-hydrazones where a nitrophenyl substituent significantly inhibited cancer cell proliferation. nih.gov
Hydrogen Bonding Groups: Substituents like hydroxyl (-OH) can introduce new hydrogen bonding interactions, which may be crucial for binding to a biological target.
The following table summarizes observed SAR trends from studies on various phenylhydrazide and hydrazone derivatives, providing a framework for understanding the potential impact of modifications to the 3,4-dimethylphenyl moiety.
| Modification Site | Substituent Type | General Impact on Biological Activity | Reference Compound Class |
| Phenyl Ring | Electron-Donating (e.g., -CH₃, -OCH₃) | Can increase lipophilicity, potentially enhancing membrane permeability and hydrophobic interactions. | Phenylpyrazole derivatives |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Modulates electronic character; often enhances potency in antimicrobial or anticancer analogs. | Benzosuberone tethered hydrazones nih.gov | |
| Halogens (e.g., -F, -Cl) | Increases lipophilicity and can act as a hydrogen bond acceptor; often improves activity. | Phenylpyrazole derivatives nih.gov | |
| Bulky Groups (e.g., -tBu) | Can provide favorable steric interactions within a large binding pocket but may decrease activity if the pocket is constrained. | Hydrazide-hydrazone laccase inhibitors mdpi.com | |
| Hydrazide Moiety | Acylation/Cyclization | Conversion of the terminal -NH₂ into larger groups or cyclization into heterocyclic rings (e.g., 1,3,4-oxadiazoles) can significantly alter the activity profile and selectivity. | Hydrazide-hydrazones nih.gov |
Modifications of the Hydrazide Group: The terminal -NHNH₂ group is a key functional component. Condensation with various aldehydes or ketones to form hydrazide-hydrazones is a common strategy to generate extensive libraries of bioactive compounds. nih.govmdpi.com The resulting N-acylhydrazone (-CO-NH-N=CH-) moiety introduces further points for molecular interaction and structural diversity, with the nature of the aldehyde- or ketone-derived substituent profoundly influencing the final biological activity. researchgate.net
Identification of Key Pharmacophoric Elements within the Acetohydrazide Scaffold
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The acetohydrazide scaffold and its N-acylhydrazone derivatives possess a well-defined set of pharmacophoric features that contribute to their wide-ranging biological activities. researchgate.netnih.gov
The key pharmacophoric elements are:
Aromatic/Hydrophobic Region (Ar): This is provided by the 3,4-dimethylphenyl group. This region typically engages in hydrophobic or π-π stacking interactions within the target's binding site. The size and electronic nature of this ring are crucial for affinity and selectivity.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the acetohydrazide linker is a strong hydrogen bond acceptor, capable of forming critical interactions with hydrogen bond donor residues (e.g., the -NH of a peptide backbone) in a protein.
Hydrogen Bond Donors (HBD): The scaffold contains two N-H groups, both of which can act as hydrogen bond donors. These interactions are fundamental for anchoring the molecule within the active site of a target enzyme or receptor.
Linker Region: The methylene (B1212753) (-CH₂-) bridge provides specific spacing and conformational flexibility between the aromatic ring and the hydrazide core, which is essential for orienting the other pharmacophoric features correctly.
These features collectively form the pharmacophore model for this class of compounds, explaining their ability to interact with a diverse range of biological targets.
Development of Design Strategies for Enhanced Potency and Selectivity
Rational drug design leverages SAR and pharmacophoric insights to create new molecules with improved properties. For derivatives of this compound, several strategies can be employed.
Structure-Based Design: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict how analogs of this compound might bind. This allows for the rational introduction of functional groups to enhance specific interactions (e.g., adding a hydroxyl group to form a new hydrogen bond) or to displace unfavorable water molecules from the binding site.
Pharmacophore-Guided Design: Using the identified pharmacophore as a template, new molecules can be designed that retain the key features in the correct spatial arrangement but may possess a different underlying chemical scaffold (scaffold hopping). This can lead to compounds with novel intellectual property and improved pharmacokinetic profiles.
Molecular Hybridization: This strategy involves combining the acetohydrazide scaffold with another known pharmacophore to create a hybrid molecule with potentially synergistic or dual-acting properties. For instance, linking the hydrazide to a fragment known to inhibit a specific enzyme could produce a highly potent and selective inhibitor. mdpi.com
Bioisosteric Replacement: This involves substituting certain functional groups with others that have similar physical or chemical properties but may alter the molecule's metabolic stability or potency. For example, the phenyl ring could be replaced with a bio-isosteric heterocycle like a thiazole (B1198619) or pyridine (B92270) ring to modulate hydrophobicity and introduce new interaction points. royalsocietypublishing.org
Chemoinformatics and Computational Tools in SAR Elucidation
Chemoinformatics and computational chemistry are indispensable tools for modern drug discovery, providing powerful methods to analyze and predict SAR.
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This is a key computational technique used to correlate the 3D properties of a series of molecules with their biological activity. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely applied to hydrazone derivatives. ijper.orgnih.govrsc.org
CoMFA: Calculates steric and electrostatic fields around a set of aligned molecules and derives a statistical model that relates these fields to biological activity.
CoMSIA: Extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.
The output of a 3D-QSAR study is a predictive model and a set of 3D contour maps. nih.govfrontiersin.org These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that bulky, electron-withdrawing groups are favored in the 4-position of the phenyl ring, providing clear guidance for the synthesis of the next generation of compounds.
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target protein. epstem.net For acetohydrazide derivatives, docking studies can reveal the specific amino acid residues they interact with, visualize the hydrogen bonds formed by the N-H and C=O groups, and show how the 3,4-dimethylphenyl ring fits into a hydrophobic pocket. ijper.orgdntb.gov.ua Docking is crucial for validating a pharmacophore hypothesis and for structure-based drug design efforts. Together, these computational tools accelerate the drug design cycle by prioritizing the synthesis of compounds with the highest probability of success.
Future Directions and Emerging Research Avenues for 2 3,4 Dimethylphenyl Acetohydrazide
Exploration of Novel Synthetic Pathways and Derivative Libraries
Furthermore, the acetohydrazide moiety is a versatile starting point for creating extensive derivative libraries. A key strategy involves the condensation reaction of the terminal hydrazide group with a wide array of aldehydes and ketones to produce a diverse range of N-ylidenehydrazides or hydrazones. This approach allows for the systematic introduction of various substituents, enabling a thorough exploration of structure-activity relationships (SAR). The goal is to synthesize a broad library of compounds where modifications to the appended groups can be correlated with changes in biological activity.
Table 1: Potential Strategies for Derivative Synthesis
| Synthetic Approach | Reactant Class | Potential Derivative | Research Goal |
|---|---|---|---|
| Condensation Reaction | Aromatic/Heterocyclic Aldehydes & Ketones | Schiff Bases (Hydrazones) | Explore influence of aryl/heteroaryl groups on bioactivity. |
| Cyclization Reactions | Dicarbonyl compounds, β-ketoesters | Heterocyclic derivatives (e.g., pyrazoles) | Generate novel heterocyclic systems with unique properties. |
By creating these libraries, researchers can systematically screen for enhanced potency, selectivity, and novel biological functions, moving beyond the initial properties of the parent compound.
In-depth Mechanistic Investigations of Biological Activities
Hydrazide and hydrazone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. While preliminary screening can identify whether 2-(3,4-Dimethylphenyl)acetohydrazide or its derivatives possess such activities, future research must delve into the underlying molecular mechanisms.
For instance, if a derivative shows promising antibacterial or antifungal activity, subsequent studies should aim to elucidate its mode of action. This could involve investigating its ability to disrupt microbial cell walls, inhibit essential enzymes, or interfere with nucleic acid synthesis. Techniques such as enzyme kinetics, molecular docking, and transcriptomics can provide detailed insights into how these molecules interact with their biological targets at a cellular and subcellular level. Understanding the mechanism is crucial for rational drug design and for optimizing the compound's efficacy and specificity.
Broadening the Scope of Biological Target Identification and Validation
A significant future direction is the identification and validation of specific biological targets for this compound and its derivatives. Initial broad-based screening often reveals a general biological effect, such as cytotoxicity against a cancer cell line. The next critical step is to pinpoint the precise molecular entities (e.g., proteins, enzymes, or receptors) with which the compound interacts to produce this effect.
Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling (ABPP), and computational target prediction, can be employed to "fish out" the binding partners of these molecules from complex biological samples. Once a potential target is identified, validation studies are essential to confirm that the interaction is responsible for the observed biological activity. This process of target identification and validation is fundamental for understanding the compound's therapeutic potential and for predicting potential off-target effects.
Potential for Integration into Multicomponent Systems and Hybrid Molecules
The chemical structure of this compound makes it an ideal candidate for use in multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The hydrazide functionality can participate in various MCRs to generate highly substituted and structurally diverse heterocyclic compounds, such as pyrazoles or pyrano[2,3-c]pyrazoles. This approach offers a highly efficient pathway to novel molecular scaffolds that would be difficult to access through traditional linear synthesis.
Another emerging area is the development of hybrid molecules. This strategy involves covalently linking two or more different pharmacophores to create a single molecule with a dual or synergistic mode of action. The this compound scaffold could be combined with other known bioactive moieties to produce hybrid compounds with enhanced efficacy or a broader spectrum of activity. For example, it could be linked to a fragment known to inhibit a specific enzyme, potentially leading to a highly potent and selective therapeutic agent.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Q. What are the common synthetic routes for preparing 2-(3,4-dimethylphenyl)acetohydrazide, and how can reaction conditions be optimized?
Methodological Answer: A typical synthesis involves refluxing ethyl (3,4-dimethylphenoxy)acetate with excess hydrazine hydrate (85% w/w) in ethanol for 5–8 hours. The precipitate is filtered and recrystallized from ethanol to yield high-purity crystals . Optimization may include adjusting molar ratios (e.g., 1:2 ester-to-hydrazine), solvent polarity, or temperature control to enhance yield (typically 70–85%). For derivatives, condensation with substituted aldehydes (e.g., 3-methoxybenzaldehyde) under acidic conditions generates hydrazone analogs, as seen in anti-Alzheimer drug candidates like J147 .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- FTIR: Key peaks include N–H stretching (~3210 cm⁻¹ for hydrazide NH), C=O (amide I band at ~1743 cm⁻¹), and C=N (1600–1650 cm⁻¹) for hydrazone derivatives .
- NMR: H NMR shows aromatic protons (δ 6.8–7.5 ppm for dimethylphenyl groups) and hydrazide NH signals (δ 8.5–10.0 ppm). C NMR confirms carbonyl carbons at ~165–170 ppm .
- Mass Spectrometry: Exact mass (210.1045 Da) and fragmentation patterns validate molecular structure .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (70:30) assess purity (>95%) .
Q. What safety protocols and handling guidelines are recommended for this compound in laboratory settings?
Methodological Answer:
- GHS Classification: Follow Warning (H315, H319, H335) for skin/eye irritation and respiratory sensitivity .
- Handling: Use fume hoods, nitrile gloves, and PPE. Avoid inhalation of dust.
- Storage: Store in airtight containers at 4°C, away from oxidizing agents .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Pharmacophore Modification: Introduce electron-withdrawing groups (e.g., –Cl, –Br) to the phenyl ring to improve cytotoxicity. For example, 5-bromo-substituted derivatives show IC₅₀ values as low as 0.69 µM against small-cell lung cancer .
- Hydrazone Linkers: Substituting hydrazide with Schiff base moieties (e.g., 3-methoxybenzylidene) enhances blood-brain barrier penetration, as demonstrated in J147 for Alzheimer’s disease .
- QSAR Modeling: Use CoMFA/CoMSIA to correlate logP, polar surface area, and steric parameters with IC₅₀ values .
Q. What computational strategies are effective in predicting the crystal structure and intermolecular interactions of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to study hydrogen bonding (e.g., N–H···O) and lattice energy .
- SHELX Software: Refine X-ray diffraction data (e.g., SHELXL for small-molecule crystallography) to resolve disorder or twinning in crystal lattices .
- Molecular Docking: Dock hydrazide derivatives into target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities .
Q. How can advanced spectroscopic techniques resolve contradictions in reported spectral data for hydrazide derivatives?
Methodological Answer:
- 2D NMR (HSQC, HMBC): Resolve overlapping signals in crowded aromatic regions and confirm connectivity between hydrazide NH and carbonyl groups .
- X-ray Photoelectron Spectroscopy (XPS): Identify oxidation states of heteroatoms (e.g., N 1s peaks at ~399–401 eV for hydrazide vs. hydrazone) .
- Synchrotron XRD: High-resolution data (≤0.8 Å) clarifies bond-length discrepancies in polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
